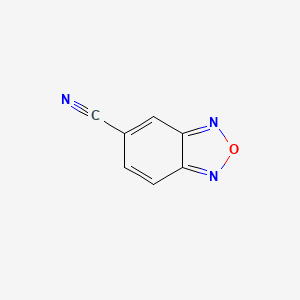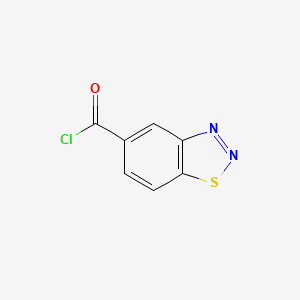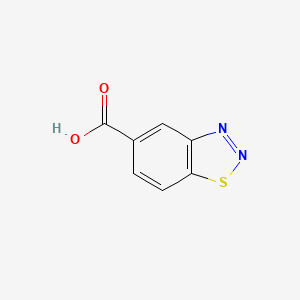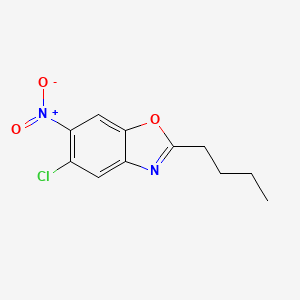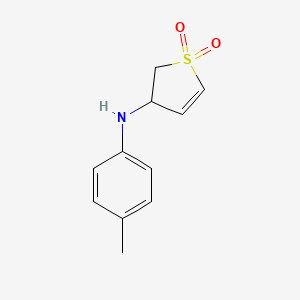
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide
Vue d'ensemble
Description
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide (TDT) is an organic compound with a unique structure that has been studied in recent years for its potential applications in scientific research and drug development. TDT is a heterocyclic compound that can be synthesized in the laboratory through a variety of methods. It is known to have a range of biological activities, and its mechanism of action is still being investigated.
Applications De Recherche Scientifique
Antitumor Agents in Medicinal Chemistry
Specific Scientific Field
Medicinal chemistry and drug discovery.
Summary of the Application
The development of new antitumor agents based on thiazines and thiazoles has garnered significant interest in academic and industrial research laboratories. These compounds aim to achieve higher specificity and lower toxicity compared to existing drugs. The combination of the pyrazole ring with the 1,3-thiazole or 1,4-thiazine rings leads to pharmacologically active fused pyrazolothiazoles and pyrazolothiazines.
Experimental Procedures
- Example Procedure: 3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]thiazol-5-amine was synthesized by reacting 3-(pyridin-3-yl)-1-(p-tolyl)-1H-pyrazol-5-amine with potassium thiocyanate in the presence of bromine as a catalyst .
Results and Outcomes
- Cytotoxic Activity: Some derivatives of this compound exhibit superior cytotoxic activities against cancer cell lines. For instance, they show low IC50 values against MCF-7, HCT-116, and HepG-2 cells compared to the reference drug sorafenib .
Disperse Dyes
Specific Scientific Field
Chemistry and dyeing applications.
Summary of the Application
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide derivatives can serve as building blocks for disperse dyes. These dyes find applications in textile dyeing.
Experimental Procedures
- Synthesis of N-(7-Methyl-4-oxo-3-p-tolyl-1-p-tolylazo-3,4-dihydrothieno[3,4-d]pyridazin-5-yl)acetamide: Compound 4 can be refluxed in acetic acid to yield the desired product .
Results and Outcomes
Propriétés
IUPAC Name |
N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-9-2-4-10(5-3-9)12-11-6-7-15(13,14)8-11/h2-7,11-12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUOZPNGTQPNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384764 | |
| Record name | 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide | |
CAS RN |
39565-71-4 | |
| Record name | 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









